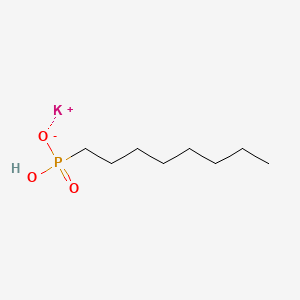
Unii-0hxb5NG8TY
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Unii-0hxb5NG8TY, also known as CNS-7054, is a carboxylic acid metabolite of remimazolam, a novel ultra-short-acting benzodiazepine. This compound is primarily known for its role in the metabolism of remimazolam, which is used for procedural sedation and general anesthesia. CNS-7054 itself is an inactive metabolite, meaning it does not exhibit significant pharmacological activity at the benzodiazepine site of the gamma-aminobutyric acid type A receptor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
CNS-7054 is synthesized through the metabolism of remimazolam. Remimazolam is rapidly hydrolyzed by tissue esterases to produce CNS-7054 and methanol . The synthesis of remimazolam involves the esterification of a benzodiazepine derivative, followed by purification and formulation processes.
Industrial Production Methods
The industrial production of CNS-7054 is not typically conducted as a standalone process. Instead, it is produced as a byproduct of remimazolam metabolism. Remimazolam itself is manufactured through a series of chemical reactions, including esterification and purification steps, under controlled conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
CNS-7054 primarily undergoes hydrolysis reactions. It is formed through the hydrolysis of remimazolam by esterases present in various tissues, including the liver, kidney, and lungs . This hydrolysis reaction is rapid and results in the formation of CNS-7054 and methanol.
Common Reagents and Conditions
The hydrolysis of remimazolam to CNS-7054 occurs under physiological conditions, with tissue esterases acting as the catalysts. No additional reagents are required for this reaction, as it occurs naturally within the body .
Major Products
The major products of the hydrolysis reaction are CNS-7054 and methanol. CNS-7054 is the primary metabolite, while methanol is a byproduct of the reaction .
Applications De Recherche Scientifique
CNS-7054 is primarily studied in the context of remimazolam metabolism. Its formation and pharmacokinetics are important for understanding the overall pharmacological profile of remimazolam. Research has shown that CNS-7054 has significantly lower activity at the benzodiazepine site of the gamma-aminobutyric acid type A receptor compared to remimazolam . This makes it an important compound for studying the metabolism and clearance of remimazolam in clinical settings.
Mécanisme D'action
CNS-7054 itself does not exhibit significant pharmacological activity. It is an inactive metabolite formed through the hydrolysis of remimazolam by tissue esterases . The primary mechanism of action of remimazolam involves binding to the benzodiazepine site of the gamma-aminobutyric acid type A receptor, enhancing the inhibitory effects of gamma-aminobutyric acid in the central nervous system. CNS-7054, being an inactive metabolite, does not contribute to this mechanism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Remimazolam (CNS-7056): The parent compound of CNS-7054, remimazolam is an ultra-short-acting benzodiazepine used for procedural sedation and general anesthesia.
Midazolam: Another benzodiazepine used for sedation, midazolam has a longer duration of action compared to remimazolam.
Propofol: A non-benzodiazepine sedative, propofol is used for induction and maintenance of anesthesia.
Uniqueness of CNS-7054
CNS-7054 is unique in that it is an inactive metabolite of remimazolam, formed through rapid hydrolysis by tissue esterases. Its lack of significant pharmacological activity makes it an important compound for studying the metabolism and clearance of remimazolam without contributing to the sedative effects .
Propriétés
Numéro CAS |
960305-91-3 |
|---|---|
Formule moléculaire |
C20H17BrN4O2 |
Poids moléculaire |
425.3 g/mol |
Nom IUPAC |
3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoic acid |
InChI |
InChI=1S/C20H17BrN4O2/c1-12-11-23-20-16(6-8-18(26)27)24-19(15-4-2-3-9-22-15)14-10-13(21)5-7-17(14)25(12)20/h2-5,7,9-11,16H,6,8H2,1H3,(H,26,27)/t16-/m0/s1 |
Clé InChI |
YOIMNRZPSLYTHB-INIZCTEOSA-N |
SMILES isomérique |
CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=N[C@H]2CCC(=O)O)C4=CC=CC=N4 |
SMILES canonique |
CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=NC2CCC(=O)O)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


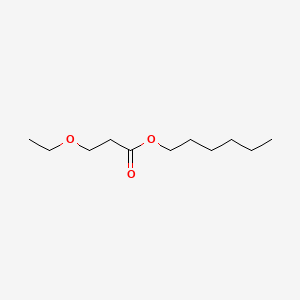


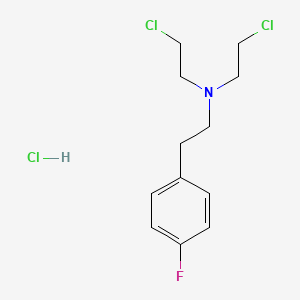
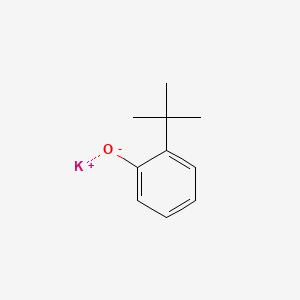

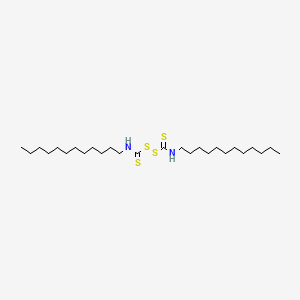

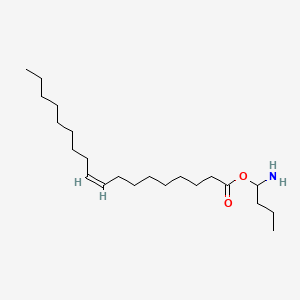

![8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12645259.png)
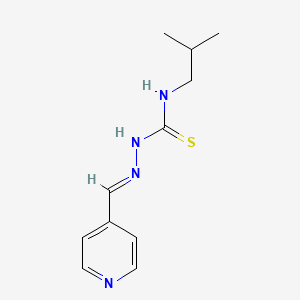
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645270.png)
